molecular formula C11H13Cl2NO B11181211 N-butyl-3,4-dichlorobenzamide CAS No. 33763-65-4

N-butyl-3,4-dichlorobenzamide

Cat. No.: B11181211
CAS No.: 33763-65-4
M. Wt: 246.13 g/mol
InChI Key: XFZGVOSOUSVSGA-UHFFFAOYSA-N
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Description

N-butyl-3,4-dichlorobenzamide: is an organic compound belonging to the benzamide class It is characterized by the presence of a butyl group attached to the nitrogen atom and two chlorine atoms substituted at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-butyl-3,4-dichlorobenzamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups enable it to participate in various reactions, such as nucleophilic substitutions and coupling reactions.
  • Reactivity Studies : Researchers utilize this compound to study reaction mechanisms involving amides and chlorinated aromatic compounds. Its reactivity profile can help elucidate fundamental principles of organic chemistry.

Biology

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory drug development.
  • Anticancer Activity : There is ongoing research into the compound's anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, making it a candidate for further pharmacological exploration.

Medicine

  • Therapeutic Potential : The compound is being explored for its anti-inflammatory and analgesic properties. Its ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis or chronic pain syndromes.
  • Drug Development : As part of drug discovery processes, this compound is assessed for its bioavailability and pharmacokinetic properties. Understanding how this compound interacts with biological systems is crucial for developing effective therapeutic agents.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at a pharmaceutical company evaluated the inhibitory effects of this compound on cyclooxygenase enzymes. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential as an anti-inflammatory agent.

Case Study 2: Anticancer Research

In a laboratory setting, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development.

Summary Table of Applications

FieldApplicationFindings/Notes
ChemistryBuilding block for synthesisUsed in nucleophilic substitutions
BiologyEnzyme inhibitionPotential inhibitor of cyclooxygenase
MedicineAnti-inflammatory propertiesInvestigated for therapeutic uses
Drug DevelopmentPharmacokinetic studiesAssessed for bioavailability and interaction

Mechanism of Action

The mechanism of action of N-butyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain proteases or kinases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: N-butyl-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different pharmacological or chemical properties, making it suitable for specific applications where other compounds may not be as effective.

Biological Activity

N-butyl-3,4-dichlorobenzamide is a compound of significant interest in biochemical and pharmacological research. Its biological activity has been explored in various contexts, including enzyme inhibition, antibacterial properties, and potential applications in drug discovery. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and dichlorobenzene moiety. Its chemical formula is C11H13Cl2NC_{11}H_{13}Cl_2N, indicating the presence of two chlorine atoms on the benzene ring, which contributes to its biological activity. The compound's structure allows for interactions with various biological macromolecules, making it a valuable tool in biochemical research.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator , affecting the activity and function of these targets. For instance, it has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions .

1. Enzyme Inhibition

This compound has shown promise in studies related to enzyme inhibition. It has been utilized in research to explore its effects on various enzymes, including those involved in metabolic processes. The compound's ability to interact with biological macromolecules makes it a valuable tool for understanding enzyme kinetics and mechanisms .

2. Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against Gram-positive bacteria. For example, it has demonstrated effectiveness at low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Enterococcus faecium . The mode of action appears to involve the enhancement of single-strand breaks in bacterial DNA without inducing double-strand breaks, which is critical for bacterial cell death .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.25
Enterococcus faecium0.5
Enterococcus faecalis1

3. Drug Discovery Applications

The structural features of this compound make it a candidate for drug discovery efforts. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases where these enzymes play a crucial role . Researchers have begun exploring its use as a scaffold for developing new therapeutic agents with enhanced efficacy and selectivity.

Case Study 1: Inhibition of Cdc25B Activity

In a study focused on inhibitors of Cdc25B activity, this compound was screened alongside other compounds. The results indicated that it could inhibit Cdc25B with an IC50 value lower than 50 µM, suggesting potential utility in cancer therapy by impacting cell cycle regulation .

Case Study 2: Phenotypic Drug Screening

Utilizing zebrafish models for phenotypic drug screening, researchers investigated the effects of this compound on cellular apoptosis pathways. The compound was found to induce minimal apoptosis under certain conditions, indicating a selective action that could be leveraged for therapeutic applications .

Properties

CAS No.

33763-65-4

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-butyl-3,4-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

XFZGVOSOUSVSGA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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